(6S,8AR)-octahydroindolizin-6-ol
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
IMDUSAGUOHPKQK-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H](CN2C1)O |
Canonical SMILES |
C1CC2CCC(CN2C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Organometallic Chemistry
A notable approach involves the preparation of piperidine and related bicyclic systems through organometallic-mediated cyclization. For example, Davis et al. developed a method starting from aldehyde intermediates derived from ester reductions. The aldehyde is reacted with chiral sulfinimines generated from menthyl p-toluenesulfinate and lithium hexamethyldisilazide (LiHMDS). Subsequent introduction of nitrile groups and acidic treatment leads to sulfinyl group removal, nitrile hydrolysis, ketone deprotection, and cyclization to form the bicyclic system. Final hydrogenation yields the octahydroindolizine derivative with controlled stereochemistry.
Asymmetric Dihydroxylation and Functional Group Manipulation
Takahata and Shimizu applied Sharpless asymmetric dihydroxylation to synthesize enantiomerically pure intermediates that can be converted into octahydroindolizine derivatives. Starting from 1,6-heptadiene, selective dihydroxylation produces diols, which are converted into epoxides and then regioselectively reduced to alcohols. Further asymmetric dihydroxylation and selective protection steps allow for the introduction of amino groups via nucleophilic substitution, followed by deprotection and oxidation to yield the target compound.
Preparation of Hydroxy-Substituted Octahydroindolizines
The specific compound (6S,8AR)-octahydroindolizin-6-ol can be prepared by adapting literature procedures for related perhydroindolizine diols. Šafař et al. reported the synthesis of (6S,7S,8R,8aS)-6-ethylperhydroindolizine-7,8-diol, which involves stereoselective ring closure and hydroxylation steps. The absolute configuration is assigned based on synthetic route and crystallographic data.
Oxidation and Reduction Steps
Oxidation of alcohol precursors to aldehydes or ketones and subsequent reduction steps are critical in installing the hydroxyl group at the 6-position with the correct stereochemistry. For example, oxidation of monotosylated alcohols using oxalyl chloride and dimethyl sulfoxide (Swern oxidation) followed by selective reduction can be employed to achieve the desired hydroxy substitution.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The stereochemical outcome at the 6 and 8a positions is crucial for biological activity and is controlled by the choice of chiral auxiliaries or catalysts during cyclization and dihydroxylation steps.
- The use of sulfinimines derived from chiral sulfinyl compounds allows for excellent stereocontrol in the formation of nitrogen-containing bicyclic systems.
- Sharpless asymmetric dihydroxylation remains a powerful tool for introducing hydroxyl groups with high enantioselectivity, which is essential for preparing this compound.
- Oxidation methods such as Swern oxidation provide mild conditions to convert alcohols to aldehydes without racemization, facilitating subsequent transformations.
- Crystallographic studies confirm the stereochemistry and ring conformations of the synthesized compounds, supporting the synthetic route's validity.
Chemical Reactions Analysis
Types of Reactions
(6S,8AR)-octahydroindolizin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: (6S,8AR)-3-oxooctahydroindolizine-6-carboxylic acid.
Reduction: Fully saturated octahydroindolizine derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (6S,8AR)-octahydroindolizin-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Research Implications
- Stereochemical Precision : The synthesis of this compound underscores the importance of diastereoselective methods in accessing pharmacologically relevant stereoisomers .
- Functional Group Engineering : Carboxamido or spiro modifications (as in ) demonstrate how structural elaboration can tailor molecular properties for specific applications, such as enzyme inhibition or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
